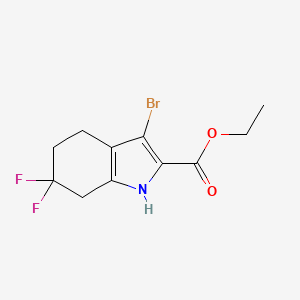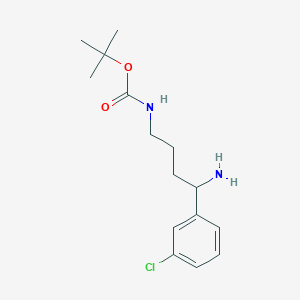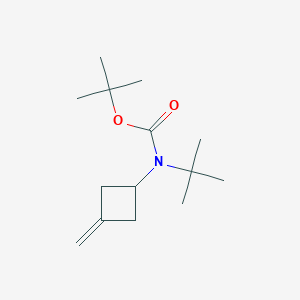
N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” is a synthetic organic compound that belongs to the class of diamines This compound features a long hexadecyl chain, a methoxybenzyl group, a methyl group, and a pyrimidinyl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” typically involves multi-step organic reactions. A possible synthetic route could include:
Alkylation: Starting with ethane-1,2-diamine, the first step might involve the selective alkylation of one of the amine groups with hexadecyl bromide under basic conditions to form N1-hexadecylethane-1,2-diamine.
Reductive Amination: The next step could involve the reductive amination of the remaining amine group with 4-methoxybenzaldehyde to introduce the 4-methoxybenzyl group.
Methylation: The N1 position could then be methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidinyl group or the methoxybenzyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halides, sulfonates, or nitriles could be employed under various conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group could yield 4-methoxybenzoic acid, while reduction of the pyrimidinyl group could produce pyrimidinylamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound might be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, such as cancer, infections, or neurological disorders.
Industry
In industrial applications, the compound could be used as a surfactant, emulsifier, or stabilizer in various formulations. Its amphiphilic nature, due to the long hydrophobic chain and polar functional groups, makes it suitable for such roles.
Mécanisme D'action
The mechanism of action of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrimidinyl group could be involved in hydrogen bonding or π-π interactions, while the methoxybenzyl group might engage in hydrophobic interactions. The long hexadecyl chain could facilitate membrane association or penetration.
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Hexadecyl-N2-(4-methoxybenzyl)ethane-1,2-diamine: Lacks the methyl and pyrimidinyl groups, potentially altering its reactivity and biological activity.
N1-Hexadecyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine: Lacks the methoxybenzyl and methyl groups, which could affect its solubility and interaction with biological targets.
N1-Methyl-N2-(4-methoxybenzyl)-N1-(pyrimidin-2-yl)ethane-1,2-diamine: Lacks the long hexadecyl chain, likely impacting its amphiphilic properties and industrial applications.
Uniqueness
The uniqueness of “N1-Hexadecyl-N2-(4-methoxybenzyl)-N1-methyl-N2-(pyrimidin-2-yl)ethane-1,2-diamine” lies in its combination of functional groups and structural features. The presence of a long hydrophobic chain, multiple aromatic groups, and a diamine backbone provides a versatile platform for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C31H52N4O |
|---|---|
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
N-hexadecyl-N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyrimidin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C31H52N4O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25-34(2)26-27-35(31-32-23-18-24-33-31)28-29-19-21-30(36-3)22-20-29/h18-24H,4-17,25-28H2,1-3H3 |
Clé InChI |
FLTPNVQXNPFNDU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCN(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(3,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093352.png)


![tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)

![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)

![(3S,4S,4aR,6R,11bS,11cS)-2-Methyl-11c-vinyl-1,2,3,4,4a,5,6,11c-octahydro-6,4-(epoxymethano)-3,11b-methanopyrido[4,3-c]carbazole](/img/structure/B13093378.png)
![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)

![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)



